molecular formula C20H21BrN2O3 B2806981 8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899353-79-8

8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2806981
CAS RN: 899353-79-8
M. Wt: 417.303
InChI Key: ZLWABCRWWWBVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C20H21BrN2O3 and its molecular weight is 417.303. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure and Hirshfeld Surface Analysis : A study by Gumus et al. (2019) discusses the crystal structure and Hirshfeld surface analysis of compounds closely related to the chemical , highlighting the importance of crystallography in understanding the structural properties of such complex molecules (Gumus et al., 2019).

Synthesis and Chemical Transformations

  • Synthesis and Intramolecular Conversion : Sedova et al. (2014) focus on the synthesis and intramolecular conversion of similar compounds in different solvents, providing insights into the chemical behavior and potential applications of these compounds (Sedova et al., 2014).
  • Unexpected Transformations : Research by Sedova et al. (2017) explores the unexpected transformations of compounds closely related to the one , shedding light on the dynamic nature of these molecules under various conditions (Sedova et al., 2017).

Biological and Pharmacological Studies

  • Design, Synthesis, and Biological Evaluations : A study by Lee et al. (2010) discusses the design, synthesis, and biological evaluation of oxadiazoline analogs, indicating the potential pharmacological applications of these compounds in the field of medicinal chemistry (Lee et al., 2010).

Environmental and Ecological Research

  • Photochemical Transformations : Lohray and George (1961) present their studies on the phototransformations of oxadiazepinones, relevant to understanding the environmental fate and ecological impact of these compounds (Lohray & George, 1961).

Antibiotic and Antimicrobial Applications

  • Synthesis and Antimicrobial Study : Rasool et al. (2016) explore the synthesis and antimicrobial study of molecules bearing functional groups related to oxadiazoles, suggesting the potential use of these compounds in developing new antibiotics (Rasool et al., 2016).

properties

IUPAC Name

4-bromo-10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-11-5-12(2)7-14(6-11)23-19(24)22-16-10-20(23,3)26-18-15(16)8-13(21)9-17(18)25-4/h5-9,16H,10H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWABCRWWWBVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4OC)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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